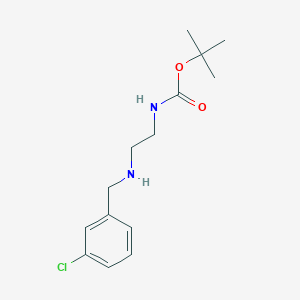![molecular formula C16H11F3N2O2 B2775078 4-methyl-2-[4-(trifluoromethoxy)phenyl]-1(2H)-phthalazinone CAS No. 478048-29-2](/img/structure/B2775078.png)
4-methyl-2-[4-(trifluoromethoxy)phenyl]-1(2H)-phthalazinone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“4-methyl-2-[4-(trifluoromethoxy)phenyl]-1(2H)-phthalazinone” is a chemical compound with the molecular formula C16H11F3N2O2 . Its average mass is 320.266 Da and its mono-isotopic mass is 320.077271 Da .
Molecular Structure Analysis
The molecular structure of “this compound” consists of 16 carbon atoms, 11 hydrogen atoms, 3 fluorine atoms, 2 nitrogen atoms, and 2 oxygen atoms . More detailed structural analysis may require advanced techniques such as X-ray crystallography .Wissenschaftliche Forschungsanwendungen
Synthesis and Application as Potent Intermediates
A study highlighted the synthesis of 4H-1,2-benzoxazine derivatives, including compounds related to 4-methyl-2-[4-(trifluoromethoxy)phenyl]-1(2H)-phthalazinone. These heterocycles serve as potent intermediates for producing functionalized oxygen-containing aromatic compounds. The process involved treating methyl 2-nitro-3-phenylpropionate with trifluoromethanesulfonic acid, showcasing the compound's role in synthesizing complex aromatic structures (Nakamura, Uchiyama, & Ohwada, 2003).
Proton Exchange Membrane Synthesis
Another research focused on creating sulfonated 4-phenyl phthalazinone-based polybenzimidazoles for use in proton exchange membranes. These membranes exhibited excellent thermal stability, low water uptake, and impressive resistance to oxidation, highlighting the compound's significance in developing materials for fuel cell technologies (Liu et al., 2014).
Innovative Polymeric Materials
Research into copoly(phenyl-s-triazine)s containing diphenylfluorene and phthalazinone units aimed at understanding their solubility, thermal, and mechanical properties for use as high-performance polymeric materials. The study indicated the potential of these compounds in creating polymers with excellent dimensional stability and thermal properties, suitable for advanced engineering applications (Zong et al., 2014).
High-Temperature Proton Exchange Membranes
A novel series of polybenzimidazoles containing 4-phenyl phthalazinone moieties was synthesized for high-temperature proton exchange membrane fuel cells (PEMFCs). These materials showcased high glass transition temperatures and excellent thermal stability, making them promising candidates for fuel cell applications (Li et al., 2012).
CO2 Capture and Separation
A study developed porous ether-linked phthalazinone-based covalent triazine frameworks for CO2 capture. These frameworks demonstrated high CO2 adsorption capacity and selectivity, underlining the importance of the compound in addressing environmental challenges related to CO2 emissions (Yuan et al., 2017).
Eigenschaften
IUPAC Name |
4-methyl-2-[4-(trifluoromethoxy)phenyl]phthalazin-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11F3N2O2/c1-10-13-4-2-3-5-14(13)15(22)21(20-10)11-6-8-12(9-7-11)23-16(17,18)19/h2-9H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTLABWYZVQUZGJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=O)C2=CC=CC=C12)C3=CC=C(C=C3)OC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11F3N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![3-[(2-Chlorophenyl)methyl]pyrrolidin-2-one](/img/structure/B2775007.png)




![N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-2-(2-chlorophenyl)acetamide](/img/structure/B2775015.png)
![Methyl 2-[(3-methyl-1-propan-2-ylpyrazol-4-yl)amino]acetate](/img/structure/B2775016.png)
![(5E)-5-[(3-phenyl-1H-pyrazol-4-yl)methylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B2775017.png)
